![molecular formula C25H23ClN2O6 B3015354 methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate CAS No. 634574-96-2](/img/structure/B3015354.png)

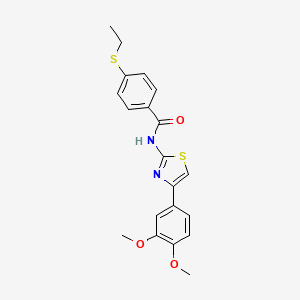

methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine derivatives are known to have a wide variety of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The morpholine ring, for example, is a six-membered ring with two heteroatoms, oxygen and nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could influence its solubility and reactivity .Applications De Recherche Scientifique

Antitumor Properties

This compound has garnered interest due to its potential antitumor activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis. Further investigations are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .

Antibacterial and Antifungal Activity

“Methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate” exhibits promising antibacterial and antifungal properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Researchers are exploring its potential as a novel antimicrobial agent .

Anti-inflammatory Effects

Studies have indicated that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Researchers are investigating its potential use in managing inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel diseases .

Antiviral Activity

Preliminary data suggest that “this compound” exhibits antiviral activity against certain viruses. It has been evaluated against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further studies are needed to validate its efficacy and explore potential mechanisms .

Neuroprotective Potential

Researchers have investigated the neuroprotective effects of this compound. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These properties make it a candidate for neurodegenerative disease research, including Alzheimer’s and Parkinson’s disease .

Chemical Biology Applications

The unique chemical structure of this compound makes it valuable for chemical biology studies. Researchers use it as a probe to explore protein-ligand interactions, enzyme inhibition, and cellular signaling pathways. Its versatility allows for diverse applications in drug discovery and target identification .

Mécanisme D'action

Target of Action

The primary targets of this compound are yet to be definitively identified. It is known that morpholine derivatives have a wide variety of pharmacological activities

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . The presence of the morpholine ring, a common feature in many pharmacologically active compounds, may play a key role in these interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the broad range of activities associated with morpholine derivatives, it is likely that multiple pathways could be affected

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the pharmacological activity of morpholine derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O6/c1-32-25(31)16-4-2-15(3-5-16)21-20-22(29)18-14-17(26)6-7-19(18)34-23(20)24(30)28(21)9-8-27-10-12-33-13-11-27/h2-7,14,21H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCHPYUBMHZECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3As,6aS)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B3015274.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3015278.png)

![1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3015283.png)

![{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B3015284.png)

![ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3015285.png)

![2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3015287.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B3015291.png)

![N-(1-cyanocycloheptyl)-2-{[3-(difluoromethoxy)-4-methoxyphenyl]amino}acetamide](/img/structure/B3015294.png)